Cas no 2137785-82-9 (2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid)

2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid
- EN300-843520
- 2137785-82-9
- 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid
-
- MDL: MFCD34185719
- インチ: 1S/C7H11NO4S/c9-7(10)6-3-4-8(5-1-2-5)13(6,11)12/h5-6H,1-4H2,(H,9,10)
- InChIKey: ZYESHRUXJOZZFO-UHFFFAOYSA-N
- ほほえんだ: S1(C(C(=O)O)CCN1C1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 205.04087901g/mol
- どういたいしつりょう: 205.04087901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 83.1Ų
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843520-10g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid |
2137785-82-9 | 95% | 10g |
$4667.0 | 2023-09-02 | |
Enamine | EN300-843520-2.5g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid |
2137785-82-9 | 95.0% | 2.5g |
$2127.0 | 2025-02-21 | |
Enamine | EN300-843520-1.0g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid |
2137785-82-9 | 95.0% | 1.0g |
$1086.0 | 2025-02-21 | |
Enamine | EN300-843520-1g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid |
2137785-82-9 | 95% | 1g |
$1086.0 | 2023-09-02 | |
Enamine | EN300-843520-5g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid |
2137785-82-9 | 95% | 5g |
$3147.0 | 2023-09-02 | |
Aaron | AR028P2D-10g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylicacid |
2137785-82-9 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Enamine | EN300-843520-10.0g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid |
2137785-82-9 | 95.0% | 10.0g |
$4667.0 | 2025-02-21 | |
Enamine | EN300-843520-0.25g |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid |
2137785-82-9 | 95.0% | 0.25g |
$538.0 | 2025-02-21 | |
Aaron | AR028P2D-100mg |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylicacid |
2137785-82-9 | 95% | 100mg |
$542.00 | 2025-02-16 | |
Aaron | AR028P2D-250mg |
2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylicacid |
2137785-82-9 | 95% | 250mg |
$765.00 | 2025-02-16 |
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acidに関する追加情報
Introduction to 2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid (CAS No. 2137785-82-9)
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid, identified by its CAS number 2137785-82-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This heterocyclic compound features a unique structural framework that combines a cyclopropyl group with a thiazolidine core, flanked by carbonyl and carboxylic acid functionalities. The presence of these distinct structural motifs positions it as a promising candidate for further investigation in drug discovery and development.
The compound's structure is characterized by a thiazolidine ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This type of scaffold is well-documented for its role in various biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The cyclopropyl group attached to the thiazolidine ring introduces steric hindrance, which can influence the compound's binding affinity and metabolic stability. Additionally, the 1,1-dioxo moiety suggests the presence of two adjacent carbonyl groups, potentially contributing to the compound's reactivity and interaction with biological targets.
2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid has garnered attention due to its potential pharmacological properties. The carboxylic acid functionality at the 5-position provides a site for further derivatization, enabling the synthesis of analogs with tailored biological activities. Recent studies have highlighted the importance of thiazolidine derivatives in modulating inflammatory pathways and enzyme inhibition. For instance, modifications of the thiazolidine core have been explored in the development of novel antithrombotic agents and antioxidants.
In the context of modern drug discovery, computational modeling and high-throughput screening have been instrumental in identifying promising candidates like 2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid. Its structural features make it a candidate for interaction with various biological targets, including enzymes and receptors involved in pain signaling, oxidative stress, and immune responses. The cyclopropyl group's ability to engage in favorable hydrophobic interactions while maintaining rigidity could enhance binding affinity to protein targets.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like this one. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been employed to construct the thiazolidine ring with high precision. The incorporation of the cyclopropyl group has been particularly challenging but achievable through well-established methodologies. These synthetic strategies are crucial for generating libraries of derivatives for screening purposes.
The potential applications of CAS No. 2137785-82-9 extend beyond traditional therapeutic areas. Its structural motif suggests utility in developing agrochemicals or industrial chemicals where similar scaffolds are known to exhibit biological activity. Furthermore, the compound's stability under various conditions makes it suitable for formulation into drug delivery systems or prodrugs designed for targeted release.
From a regulatory perspective, ensuring compliance with safety standards is paramount when handling such compounds. While not classified as hazardous or controlled substances under current regulations, proper handling protocols must be followed to minimize exposure risks during synthesis and characterization. Collaborative efforts between chemists and regulatory experts are essential to establish guidelines that balance innovation with safety.
The future directions for research on 2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid include exploring its mechanism of action in vitro and in vivo. Investigating how modifications to the cyclopropyl or thiazolidine ring affect biological activity will provide insights into structure-activity relationships (SAR). Additionally, studying its interactions with key enzymes or receptors will help elucidate its potential therapeutic benefits.
In conclusion,CAS No 2137785-82-9 represents a structurally intriguing compound with diverse applications in pharmaceuticals and beyond. Its unique combination of functional groups positions it as a valuable scaffold for drug development efforts aimed at addressing unmet medical needs. As research continues to uncover new biological activities associated with thiazolidine derivatives,2-cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid is poised to play an important role in future therapeutic strategies.
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